3,6-Dibromo-2-methoxypyridine CAS number
3,6-Dibromo-2-methoxypyridine CAS number
An In-Depth Technical Guide to 3,6-Dibromo-2-methoxypyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of 3,6-Dibromo-2-methoxypyridine (CAS No. 1806328-92-6), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its strategic application in constructing complex molecular architectures, grounded in established chemical principles and field-proven insights.
3,6-Dibromo-2-methoxypyridine is a functionalized pyridine derivative that serves as a bifunctional building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility.[1][2]
The strategic placement of two bromine atoms at the 3- and 6-positions, combined with a methoxy group at the 2-position, offers medicinal chemists a versatile platform for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the rapid generation of compound libraries for lead discovery and optimization.
Note on Identification: It is critical to distinguish this compound from its close structural isomer, 3,6-Dibromo-2-methyl pyridine (CAS No. 39919-65-8). While structurally similar, the electronic and steric differences between a methoxy and a methyl group can significantly impact reactivity and the properties of downstream compounds. This guide pertains exclusively to the 2-methoxy derivative.
Physicochemical and Structural Properties
The fundamental properties of 3,6-Dibromo-2-methoxypyridine are summarized below. As this is a specialized reagent, comprehensive experimental data is not widely published. Where specific experimental data is unavailable, information for structurally similar compounds is provided for reference and context.
| Property | Value / Information | Source |
| CAS Number | 1806328-92-6 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
| IUPAC Name | 3,6-dibromo-2-methoxypyridine | |
| InChI Key | BWPLSYHFJSPIMR-UHFFFAOYSA-N | |
| Appearance | White to light yellow solid (Anticipated) | |
| Purity | Typically ≥98% | [3] |
| Melting Point | Data not available. For comparison, 3,6-Dibromo-2-methylpyridine melts at 34-38 °C. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | [4] |
Synthesis Pathway: A Chemist's Perspective
While specific, peer-reviewed synthesis protocols for 3,6-Dibromo-2-methoxypyridine are not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The most logical approach involves the methylation of a precursor, 3,6-dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,6-dibromopyridin-2(1H)-one).
This transformation is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base to deprotonate the hydroxyl group, facilitating the Williamson ether synthesis.
Caption: Plausible synthetic workflow for 3,6-Dibromo-2-methoxypyridine.
Anticipated Spectroscopic Profile
Experimental spectra for this specific compound are not widely available. However, based on its structure and data from analogous compounds like 2-bromo-3-methoxypyridine, an expected spectroscopic profile can be predicted for characterization and quality control purposes.[5]
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.9-4.1 ppm.- Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two pyridine ring protons, showing coupling to each other. |
| ¹³C NMR | - A signal for the methoxy carbon around δ 55-60 ppm.- Four signals in the aromatic region for the pyridine ring carbons, two of which will be directly attached to bromine atoms and appear at characteristic chemical shifts. The carbon at C2, attached to both oxygen and nitrogen, will be significantly downfield. |
| Mass Spec (EI) | - A characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ of roughly equal intensity, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).- Common fragmentation patterns would include the loss of a methyl radical (•CH₃) or a formyl radical (•CHO). |
Reactivity and Strategic Applications in Synthesis
The primary utility of 3,6-Dibromo-2-methoxypyridine lies in its capacity as a scaffold for building molecular complexity through palladium-catalyzed cross-coupling reactions. The two bromine atoms are distinct chemical handles that can be addressed selectively.
Principles of Regioselective Cross-Coupling
The differential reactivity of the C-Br bonds at the 3- and 6-positions is governed by the electronic environment of the pyridine ring.[2]
-
C6-Br Bond: This position is para to the electron-donating methoxy group and ortho to the ring nitrogen. The position ortho to the nitrogen is typically more activated towards the initial oxidative addition step in the catalytic cycle.[2]
-
C3-Br Bond: This position is meta to the nitrogen and ortho to the electron-donating methoxy group.
In many cases, the C6 position is expected to be more reactive under standard Suzuki or Buchwald-Hartwig conditions due to its proximity to the pyridine nitrogen. This allows for a stepwise functionalization strategy: the first coupling occurs at the more reactive C6 position, followed by a second coupling at the C3 position, potentially under more forcing conditions. This regioselectivity is a powerful tool for creating precisely substituted pyridines.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplar Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, field-proven starting point for the selective mono-arylation of 3,6-Dibromo-2-methoxypyridine, likely at the more reactive C6 position. The methodology is based on standard procedures for similar heterocyclic systems.[6][7]
Objective: To synthesize 6-aryl-3-bromo-2-methoxypyridine.
Materials:
-
3,6-Dibromo-2-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3,6-Dibromo-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).
-
Inerting: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85-95 °C. Stir vigorously for the required time (typically 4-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 6-aryl-3-bromo-2-methoxypyridine product.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3,6-Dibromo-2-methoxypyridine is not widely available. Therefore, a conservative approach to handling is required, treating the compound with the same precautions as related, well-characterized hazardous materials like 3,6-Dibromo-2-methylpyridine.[4][8]
| Hazard Category | Precaution and Guidance |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[8] Avoid ingestion and skin contact. Do not eat, drink, or smoke when using this product. |
| Skin Irritation | Causes skin irritation.[8] Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Eye Damage | Causes serious eye irritation/damage. Wear safety glasses with side shields or chemical goggles. Ensure an eyewash station is accessible. |
| Respiratory | May cause respiratory irritation.[8] Handle in a well-ventilated area or in a chemical fume hood. Avoid breathing dust. |
| Personal Protective Equipment (PPE) | Standard PPE includes safety goggles, nitrile gloves, and a lab coat. A dust mask (e.g., N95) should be used if handling the solid outside of a fume hood. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Disclaimer: This safety information is provided for guidance based on analogous structures. Researchers must perform their own risk assessment and consult a validated MSDS from their supplier before handling this chemical.
Conclusion
3,6-Dibromo-2-methoxypyridine is a high-potential, yet under-characterized, building block for medicinal chemistry. Its true value is realized through the strategic and regioselective manipulation of its two bromine atoms, enabling the synthesis of diverse and complex pyridine-based compounds. This guide provides a framework for its synthesis, characterization, and application, empowering researchers to leverage its unique structure in the quest for novel therapeutics. Further experimental validation of its properties and reactivity will undoubtedly solidify its role as a valuable tool in the drug discovery arsenal.
References
A consolidated list of sources will be compiled here, including titles, sources, and verifiable URLs.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,6-Dibromo-2-methoxypyridine | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
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- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
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